N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydroxy group, a phenyl group, and a trifluoromethoxy group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-hydroxy-3-phenylpentylamine. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the phenyl ring or other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced phenyl ring or modified sulfonamide.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide
- N’-(5-hydroxy-3-phenylpentyl)-N-(3-methylphenyl)ethanediamide
Uniqueness
Compared to similar compounds, N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c19-18(20,21)26-16-6-8-17(9-7-16)27(24,25)22-12-10-15(11-13-23)14-4-2-1-3-5-14/h1-9,15,22-23H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLPVVKUVFOLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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